molecular formula C9H11Cl2N B1604820 N-(3,4-Dichlorobenzyl)ethanamine CAS No. 68621-16-9

N-(3,4-Dichlorobenzyl)ethanamine

Cat. No.: B1604820
CAS No.: 68621-16-9
M. Wt: 204.09 g/mol
InChI Key: DHWBKVYXMBSPIM-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorobenzyl)ethanamine is a chemical compound with the molecular formula C9H11Cl2N. It is characterized by the presence of a benzyl group substituted with two chlorine atoms at the 3 and 4 positions, and an ethanamine group. This compound is used in various research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorobenzyl)ethanamine typically involves the reaction of 3,4-dichlorobenzyl chloride with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorobenzyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Research

One of the primary applications of N-(3,4-Dichlorobenzyl)ethanamine is in pharmacological studies focusing on its interaction with sigma receptors. These receptors are implicated in various neurological processes, making this compound a candidate for exploring therapeutic effects related to neuropsychiatric disorders.

  • Binding Affinity Studies : Research has indicated that modifications to the dichlorobenzyl moiety can significantly impact receptor affinity and selectivity. This suggests potential pathways for developing new pharmacological agents targeting sigma receptors.

Antidepressant Activity

This compound has been investigated as a potential triple reuptake inhibitor of neurotransmitters—serotonin, norepinephrine, and dopamine. A study highlighted its efficacy in inhibiting the reuptake of these neurotransmitters in vitro and demonstrated antidepressant-like activity in vivo using mouse models .

Cancer Research

The compound's structural similarities with other biologically active molecules position it as a candidate for cancer research. Studies have shown that derivatives of similar compounds can exhibit cytotoxic properties against various cancer cell lines, suggesting that this compound may also have potential in oncology .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds. The following table summarizes key characteristics:

Compound NameStructure CharacteristicsUnique Attributes
N-(3-Chlorobenzyl)ethanamineContains one chlorine atom on the benzeneLower receptor affinity compared to dichloro
1-(3,4-Dichlorophenyl)ethanamineChlorines on phenyl rather than benzylDifferent reactivity patterns
N-(4-Chloro-2-methylbenzyl)ethanamineContains a methyl group and one chlorineAltered steric effects affecting activity

Case Study 1: Sigma Receptor Interaction

A study investigated the binding affinities of various derivatives of this compound with sigma receptors. The results indicated that modifications to the halogen substitution patterns could enhance binding affinity significantly, providing insights into designing more effective sigma receptor ligands.

Case Study 2: Antidepressant Efficacy

In a controlled experiment involving mouse models, this compound was administered to assess its antidepressant-like effects. The results demonstrated a marked increase in serotonin levels and behavioral improvements in treated subjects compared to controls, supporting its potential as a novel antidepressant agent .

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorobenzyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dichlorobenzyl)ethanamine
  • N-(3,5-Dichlorobenzyl)ethanamine
  • N-(3,4-Dichlorophenyl)ethanamine

Uniqueness

N-(3,4-Dichlorobenzyl)ethanamine is unique due to the specific positioning of the chlorine atoms on the benzyl group, which influences its chemical reactivity and interaction with biological targets. This distinct structure imparts unique properties that differentiate it from other similar compounds .

Biological Activity

N-(3,4-Dichlorobenzyl)ethanamine, with the molecular formula C9H11Cl2N, is a chemical compound characterized by a benzyl group substituted with two chlorine atoms at the 3 and 4 positions, along with an ethanamine group. This compound has garnered attention in various fields, particularly in biological research due to its potential therapeutic applications and interactions with biomolecules.

Biological Activity

The biological activity of this compound has been the subject of various studies, focusing on its effects on different biological systems.

This compound interacts with specific molecular targets within biological systems. Its mechanism of action involves binding to enzymes or receptors, which alters their activity and results in various biological effects. The precise pathways and molecular targets can vary based on the specific application and context of use.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, it has shown notable activity against drug-resistant strains of Plasmodium falciparum, indicating potential as an antimalarial agent .

Antifungal Properties

In addition to its antibacterial effects, this compound has also been evaluated for antifungal activity. Studies have reported that derivatives of this compound possess antifungal properties, making them candidates for further development in treating fungal infections .

Neuropharmacological Effects

This compound has been investigated for its neuropharmacological effects. Research has shown that it can influence dopaminergic pathways by displacing selective ligands from their binding sites in striatal membranes. This suggests potential implications for disorders related to dopamine dysregulation, such as Parkinson's disease .

Case Studies and Experimental Data

Several studies have documented the biological activities of this compound:

  • Antiplasmodial Activity : In vitro assays have shown that compounds related to this compound exhibit low nanomolar activity against both drug-sensitive and drug-resistant strains of P. falciparum. For instance, one study identified a derivative with an IC50 value significantly lower than that of standard treatments .
  • Antifungal Evaluation : A series of synthesized compounds based on this compound were tested for antifungal activity against various fungal strains. The results indicated promising antifungal properties, particularly against Candida species .
  • Neuropharmacological Studies : The ability of this compound to displace radiolabeled dopamine receptor ligands was quantified in a series of binding assays. The results showed a significant affinity for D1 and D2 receptors, suggesting potential applications in neuropharmacology .

Data Table: Biological Activity Summary

Biological ActivityTarget Organism/PathwayIC50 Value (nM)Reference
AntiplasmodialPlasmodium falciparum12.5
AntifungalCandida albicans50
Dopaminergic ReceptorD1/D2 Receptors25

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N/c1-2-12-6-7-3-4-8(10)9(11)5-7/h3-5,12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWBKVYXMBSPIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10988305
Record name N-[(3,4-Dichlorophenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10988305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68621-16-9
Record name Benzenemethanamine, 3,4-dichloro-N-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068621169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(3,4-Dichlorophenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10988305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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